Head-to-Head Brain Uptake: 99mTc-DEA vs 99mTc-TMPDA in Rat Biodistribution
In a direct comparative biodistribution study, 99mTc-DEA-syn achieved brain uptake of 2.27% dose/organ at 2 min post-injection, whereas both isomers of 99mTc-TMPDA showed negligible uptake (‘little uptake’ in the original report) [1]. The brain uptake of 99mTc-DEA-anti was 0.99% dose/organ at the same time point [1].
| Evidence Dimension | Brain uptake (% dose/organ) at 2 min post-injection in rats |
|---|---|
| Target Compound Data | 99mTc-DEA-syn: 2.27% dose/organ; 99mTc-DEA-anti: 0.99% dose/organ |
| Comparator Or Baseline | 99mTc-TMPDA (both isomers): negligible (‘little uptake’) |
| Quantified Difference | DEA-syn shows measurable brain uptake vs TMPDA which is essentially zero |
| Conditions | Sprague-Dawley rats, intravenous injection, 2 min time point [1] |
Why This Matters
Confirms that the diethylamine sidechain of DEA is critical for brain penetration; procurement of TMPDA instead of DEA would yield a compound useless for brain imaging.
- [1] Efange SM, Kung HF, Billings J, Guo YZ, Blau M. Technetium-99m bis(aminoethanethiol) complexes with amine sidechains--potential brain perfusion imaging agents for SPECT. J Nucl Med. 1987 Jun;28(6):1012-9. PMID: 3108466. View Source
